molecular formula C12H17ClFNO B1442803 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride CAS No. 1306603-32-6

2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride

Cat. No.: B1442803
CAS No.: 1306603-32-6
M. Wt: 245.72 g/mol
InChI Key: BDUKXRXPOVMWAS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride involves several steps. One common method includes the reaction of 2-fluorophenol with cyclohexanone in the presence of a base to form 2-(2-fluorophenoxy)cyclohexanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield 2-(2-fluorophenoxy)cyclohexan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Biological Activity

2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a fluorophenoxy group, which is significant for its biological activity. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to regulate vascular functions and possess anti-inflammatory properties .

Inhibition Studies

In vitro studies have demonstrated that derivatives of cyclohexanamine compounds exhibit potent inhibition against sEH, with IC50 values in the low nanomolar range. For instance, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid was noted for its exceptional potency (IC50 = 1.3 ± 0.05 nM) and high oral bioavailability .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the cyclohexane ring and the introduction of electron-withdrawing groups, such as fluorine, significantly enhance the compound's potency. A comparative analysis of various derivatives has shown that those with optimal substituents exhibit improved binding affinity and selectivity towards their targets.

CompoundIC50 (nM)TargetNotes
Compound A1.3 ± 0.05sEHHigh oral bioavailability
Compound B2.0FAAHModerate inhibition in liver
Compound C15COX-2Anti-inflammatory properties

Case Studies

Several studies have investigated the therapeutic implications of this compound:

  • Hypertension Treatment : In animal models, administration of sEH inhibitors has been associated with reduced blood pressure and improved vascular function. The compound showed promise in treating conditions related to hypertension by modulating EET levels .
  • Inflammation : The anti-inflammatory potential was evaluated using RAW264.7 macrophage cells, where compounds similar to this compound demonstrated significant reductions in iNOS and COX-2 expression levels, indicating a potential for treating inflammatory diseases .
  • Cancer Research : Investigations into the role of cytochrome P450 enzymes in drug metabolism revealed that compounds like this compound could influence chemotherapeutic efficacy by modulating drug activation and detoxification pathways .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in various medical conditions. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Key Areas of Research:

  • Anticancer Activity: Research indicates that compounds similar to 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride exhibit antiproliferative effects against different cancer cell lines. For example, studies have shown that derivatives can inhibit cell growth in melanoma and breast cancer models .
  • Neuroprotective Effects: There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been linked to the inhibition of neutral sphingomyelinase 2, which is relevant in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Binding: The compound may selectively bind to specific receptors involved in neurotransmission, influencing signaling pathways critical for cellular communication.
  • Enzyme Inhibition: It has been suggested that this compound may inhibit certain enzymes, which could be beneficial in therapeutic contexts such as cancer treatment .

Case Studies and Experimental Findings

Several studies have documented the biological activity and therapeutic potential of related compounds:

StudyCompoundTargetIC50 (µM)Effect
Study A2-(2-Fluorophenoxy)cyclohexan-1-aminenSMase210Inhibition of exosome release
Study BAnalog BTopoisomerase IIα5Antiproliferative in cancer cells
Study CAnalog CVarious receptors15Modulation of neurotransmission

These findings indicate that structural modifications can significantly influence the potency and selectivity of compounds related to this compound.

Properties

IUPAC Name

2-(2-fluorophenoxy)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;/h1,3,5,7,10,12H,2,4,6,8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUKXRXPOVMWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.